6-氯-3-甲基吡啶甲醛

描述

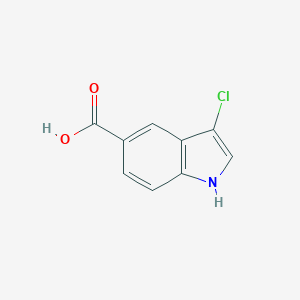

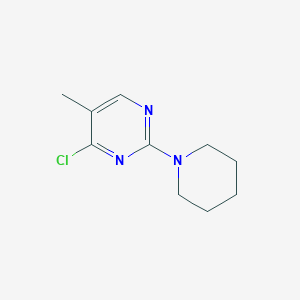

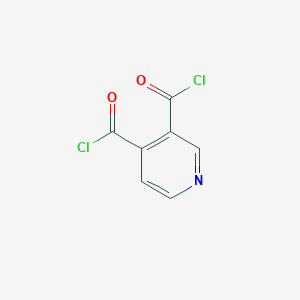

6-Chloro-3-methylpicolinaldehyde is a chemical compound with the empirical formula C7H6ClNO . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methylpicolinaldehyde can be represented by the SMILES stringCc1ccc(Cl)nc1C=O . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and an aldehyde group attached to the ring . Physical And Chemical Properties Analysis

6-Chloro-3-methylpicolinaldehyde is a solid substance . Its molecular weight is 155.58 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.科学研究应用

合成新化合物

研究人员已经证明了6-氯-3-甲基吡啶甲醛及其类似物在合成各种复杂有机化合物中的实用性。例如,Meier等人(2013年)报道了一种五步合成Pyrido[3,4-c][1,9]苯并啉的方法,展示了从4-甲基吡啶-3-碳腈经过缩合得到的一种新颖的N-含有环骨架,通过6-氧代和6-氯代衍生物进行转化(Meier, Sömmer, Girreser, & Clement, 2013)。同样,Jiang等人(2015年)突出了通过Cu(I)/6-甲基吡啶甲酸催化的偶联反应高效合成吡咯并[2,3-d]嘧啶的方法,表明相关化合物在促进复杂合成过程中的多功能性(Jiang, Sun, Jiang, & Ma, 2015)。

光化学研究

Rollet等人(2006年)对水中6-氯和6-溴吡啶甲酸的光化学进行了深入研究,提供了关于异裂和同裂光去卤化过程的见解。这项研究有助于我们了解氯和溴取代吡啶甲酸在不同条件下的光物理行为(Rollet, Richard, & Pilichowski, 2006)。

催化应用和化学反应

6-氯-3-甲基吡啶甲醛衍生物在催化化学反应中的作用也已有文献记录。例如,通过2-位取代基的苯乙烯基卤代物促进铝和锌喹啉的合成和光学性质的研究,表明在光伏电池和其他电子设备中具有重要的应用潜力(Barberis & Mikroyannidis, 2006)。

安全和危害

6-Chloro-3-methylpicolinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram GHS07 indicates that it can cause certain health hazards . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

属性

IUPAC Name |

6-chloro-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTISOPNIFMIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598360 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-07-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene](/img/structure/B168080.png)

![6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B168104.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)